

Validating absolute configuration of (1R,3S)-3-Ethynylcyclohexan-1-amine

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Compound of Interest

Compound Name: (1R,3S)-3-Ethynylcyclohexan-1-amine

CAS No.: 2375247-99-5

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Validating the Absolute Configuration of (1R,3S)-3-Ethynylcyclohexan-1-amine: A Comparative Analytical Guide

The assignment of absolute configuration (AC) to small, flexible, non-chromophoric molecules is one of the most rigorous challenges in structural chemistry. For **(1R,3S)-3-Ethynylcyclohexan-1-amine**, a chiral cycloaliphatic primary amine, traditional techniques like Electronic Circular Dichroism (ECD) often fail due to the absence of a strong UV-Vis chromophore.

As an Application Scientist, selecting the correct analytical modality requires understanding the fundamental causality behind the molecule's physical properties. This guide objectively evaluates three leading methodologies—Vibrational Circular Dichroism (VCD), Mosher's NMR Method, and Single-Crystal X-Ray Diffraction (SC-XRD)—providing self-validating experimental protocols to ensure absolute scientific integrity.

Comparative Analysis of Validation Modalities

To establish the (1R,3S) configuration, we must probe the spatial relationship between the C1 amine and the C3 ethynyl group. Because the 1,3-cis configuration strongly favors the diequatorial chair conformer to minimize 1,3-diaxial interactions, the chosen analytical method must account for this conformational dominance.

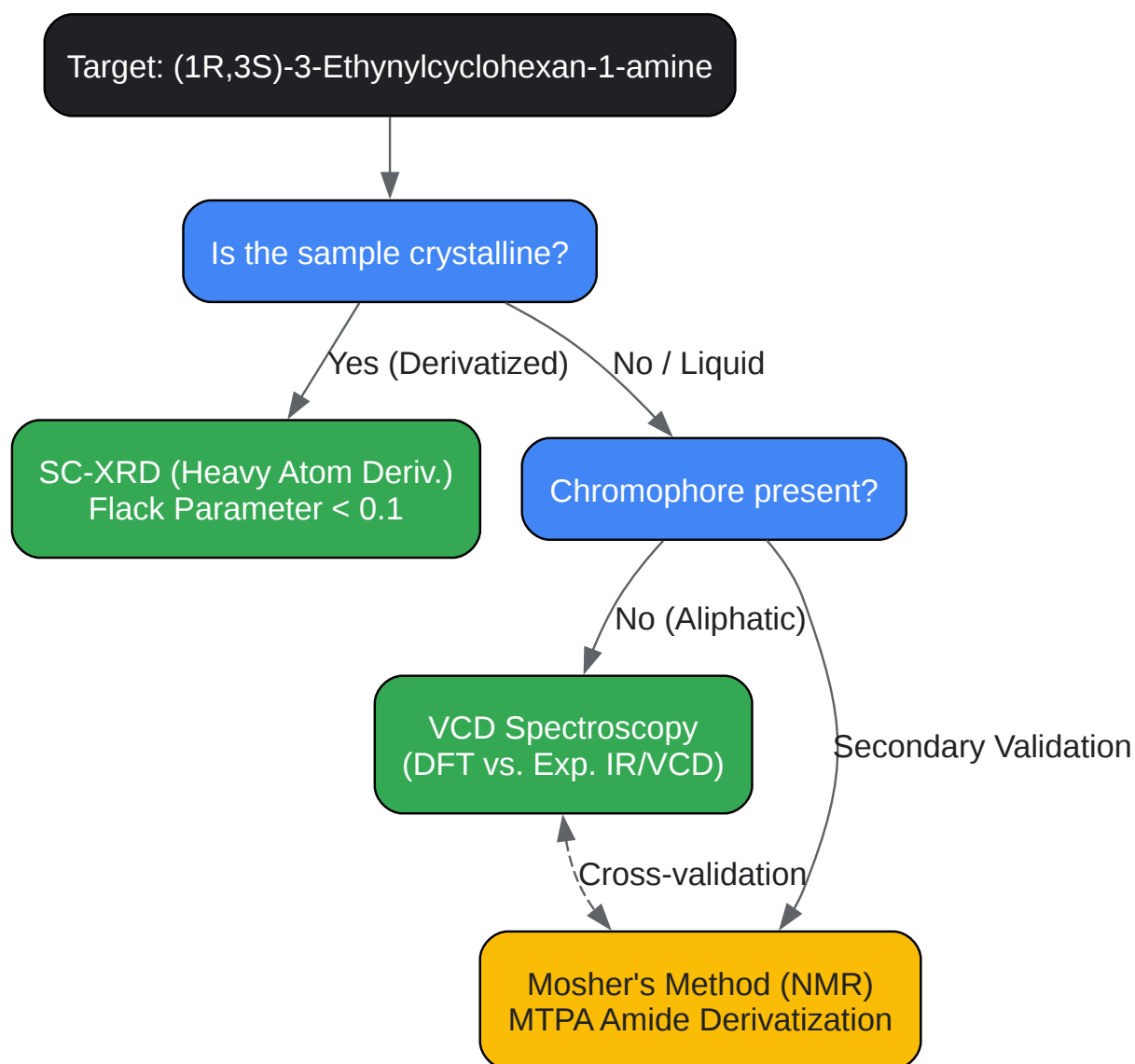
- **Vibrational Circular Dichroism (VCD):** VCD is the modern gold standard for solution-state chiral molecules lacking UV chromophores[1]. It measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions (e.g., C-H, N-H, C≡C stretches). Because it probes the entire molecular framework directly in solution, it is highly sensitive to the 3D chiral environment without requiring chemical derivatization[2].
- **Mosher's Method (NMR):** A classical approach that involves reacting the primary amine with chiral α -methoxy- α -trifluoromethylphenylacetyl (MTPA) chloride to form diastereomeric amides. The phenyl ring of the MTPA group anisotropically shields specific protons on the cyclohexane ring, allowing the deduction of the C1 stereocenter's configuration based on chemical shift differences ($\Delta\delta$)[3].
- **Single-Crystal X-Ray Diffraction (SC-XRD):** The definitive solid-state method. However, because **(1R,3S)-3-ethynylcyclohexan-1-amine** contains only light atoms (C, N, H), it lacks the anomalous scattering required to break Friedel's law under standard X-ray wavelengths[4]. To achieve a reliable Flack parameter, the molecule must be derivatized with a heavy atom (e.g., bromine or chlorine)[5].

Quantitative Performance Comparison

| Methodology | Sample Requirement | Turnaround Time | Directness of Probe | Key Validation Metric | Limitations |
|------------------|--------------------------|----------------------------------|----------------------------|--|--|
| VCD Spectroscopy | 10–15 mg (Solution) | 2–4 Days (incl. DFT) | Direct (Whole Molecule) | Enantiomeric Similarity Index (ESI) > 0.8 | Requires computationally intensive DFT conformational averaging. |
| Mosher's NMR | 5–10 mg (Derivatized) | 1–2 Days | Indirect (Localized to C1) | Consistent $\Delta\delta(S-R)$ sign distribution | Derivatization required; only directly probes the C1 stereocenter. |
| SC-XRD | Single Crystal (>0.1 mm) | 3–7 Days (incl. crystallization) | Direct (Solid State) | Flack Parameter $x=0, u<0.1$ | Requires heavy-atom derivatization and successful crystallization. |

Decision Matrix for Chiral Validation

The following workflow illustrates the logical progression for selecting the appropriate validation technique based on the physical state and chemical properties of the sample.



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Decision matrix for validating the absolute configuration of chiral cycloaliphatic amines.

Step-by-Step Methodologies & Self-Validating Protocols

To ensure Trustworthiness (E-E-A-T), every protocol below is designed as a self-validating system. This means the experiment contains internal controls that immediately flag false positives or instrumental artifacts.

Protocol 1: Vibrational Circular Dichroism (VCD)

Workflow

Because the amine is conformationally flexible, the experimental VCD spectrum must be compared against a Boltzmann-weighted theoretical spectrum generated via Density Functional Theory (DFT)[2].

Step 1: Experimental Acquisition & Self-Validation

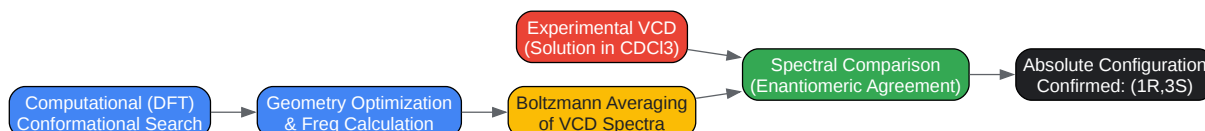
- Dissolve 10 mg of the amine in 150 μL of CDCl_3 .
- Load the sample into a BaF_2 cell (100 μm path length).
- Self-Validation Step: Before measuring the chiral sample, measure the VCD of the racemic mixture (or the pure solvent if a racemate is unavailable). The racemate must yield a flat VCD baseline (zero intensity). Any observed signals indicate cell birefringence or instrumental artifact, which must be corrected before proceeding.
- Acquire the IR and VCD spectra of the enantiomer over 4–6 hours to ensure a high signal-to-noise ratio.

Step 2: Computational Modeling (DFT)

- Perform a conformational search of the (1R,3S) configuration using Molecular Mechanics (e.g., MMFF94). Ensure both the diequatorial and diaxial chair conformers, as well as amine/ethynyl rotamers, are sampled.
- Optimize geometries and calculate vibrational frequencies and rotational strengths at the B3LYP/6-311+G(d,p) level of theory.

- Apply a Boltzmann distribution based on the calculated free energies (ΔG) to generate the weighted theoretical VCD spectrum.

Step 3: Spectral Comparison Overlay the experimental and calculated spectra. A matching sign sequence in the fingerprint region ($1500\text{--}900\text{ cm}^{-1}$) confirms the (1R,3S) configuration.



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Self-validating VCD workflow comparing experimental IR/VCD spectra against DFT computations.

Protocol 2: Mosher's Amide Derivatization (NMR)

Mosher's method relies on the magnetic anisotropy of the MTPA phenyl ring. For primary amines, this method is highly reliable if executed as a comparative pair[6].

Step 1: Dual Derivatization

- Divide the amine sample into two equal aliquots.
- React Aliquot A with (R)-MTPA chloride to yield the (S)-MTPA amide.
- React Aliquot B with (S)-MTPA chloride to yield the (R)-MTPA amide. Causality note: The inversion of stereochemical nomenclature (R-chloride yielding S-amide) is a CIP priority artifact; always track the physical geometry of the acid used[3].

Step 2: NMR Acquisition & Self-Validation

- Acquire high-resolution ^1H NMR and COSY spectra for both diastereomers in CDCl_3 .
- Self-Validation Step: Do not rely on a single proton shift. Calculate the $\Delta\delta$ values ($\delta_{\text{S}} - \delta_{\text{R}}$) for multiple protons across the cyclohexane ring and the ethynyl group. The system self-

validates only if all protons on one hemisphere of the C1-N bond show positive $\Delta\delta$ values, and all protons on the opposite hemisphere show negative $\Delta\delta$ values. Conflicting signs indicate conformational distortion or misassignment.

Protocol 3: SC-XRD with Heavy Atom Derivatization

To utilize X-ray crystallography, we must overcome the lack of anomalous scattering in the native molecule[7].

Step 1: Heavy Atom Incorporation

- React the amine with p-bromobenzoyl chloride to form a p-bromobenzamide derivative. The introduction of Bromine provides the necessary anomalous dispersion for Mo K α or Cu K α radiation[5].
- Crystallize the derivative using vapor diffusion (e.g., DCM/Hexanes).

Step 2: Diffraction & Flack Parameter Refinement

- Collect diffraction data and solve the structure in a non-centrosymmetric space group.
- Self-Validation Step: Evaluate the Flack parameter (x) and its standard uncertainty (u). The refinement is only valid if x is close to 0 (indicating the correct absolute structure) AND the standard uncertainty $u < 0.1$. A result of $x=0.05(15)$ is statistically meaningless and fails validation, whereas $x=0.02(3)$ definitively confirms the (1R,3S) configuration[8].

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